molecular formula C21H17FN4O2 B3405090 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide CAS No. 1260916-65-1

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B3405090
CAS No.: 1260916-65-1
M. Wt: 376.4
InChI Key: RMLLHUPVZXTMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide is a novel organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and material sciences. The presence of multiple functional groups such as oxadiazole and pyrrole makes this compound intriguing for researchers aiming to explore its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide generally involves a multi-step process:

  • Formation of 1,2,4-oxadiazole ring: : This can be achieved by cyclization of appropriate precursors like amidoximes with carboxylic acids or their derivatives.

  • Introduction of the 4-fluorophenyl group: : This typically involves the reaction of a fluorinated aromatic compound with reagents facilitating electrophilic substitution.

  • Pyrrole ring synthesis: : This might involve Paal-Knorr synthesis or other methods to form the heterocyclic pyrrole ring.

  • N-acylation: : The final step often involves the reaction of the pyrrole derivative with an acylating agent to form the desired acetamide.

Industrial Production Methods: The industrial-scale production would likely involve optimized reaction conditions to ensure high yield and purity, potentially using continuous flow reactors to manage heat and reaction time efficiently. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound might undergo oxidation, particularly at the pyrrole ring, leading to the formation of pyrrolinone derivatives.

  • Reduction: : Reduction reactions might target the oxadiazole ring or the amide functionality.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing agents: : Such as KMnO₄ or H₂O₂.

  • Reducing agents: : Like LiAlH₄ or NaBH₄.

  • Substitution reagents: : Including halogenating agents like Br₂ or chlorinating agents like SOCl₂.

Major Products: Depending on the reaction conditions, major products can include various functional derivatives of the parent compound, such as hydroxylated, aminated, or halogenated variants.

Scientific Research Applications

Chemistry: The compound's unique structure makes it a valuable candidate for studying heterocyclic chemistry and reaction mechanisms.

Biology: Potential applications include its use as a pharmacophore in drug discovery, given its potential bioactivity. It might act as an inhibitor or modulator of specific enzymes or receptors.

Medicine: This compound could serve as a lead compound for developing new therapeutics targeting conditions such as inflammation, cancer, or microbial infections.

Industry: In materials science, it could be explored for its electronic properties, possibly as a component in organic semiconductors or photovoltaics.

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide is yet to be fully elucidated. based on its structure, it could interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions might influence cellular pathways by modulating enzyme activity or receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds: Compared to other oxadiazole derivatives or pyrrole-based compounds, 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide stands out due to its combined structural features, which might confer unique properties in terms of stability, reactivity, and bioactivity.

List of Similar Compounds

  • 1,2,4-oxadiazole derivatives

  • Pyrrole derivatives

  • Fluorinated aromatic compounds

  • Acetamide-based compounds

It’s a fascinating molecule with lots of potential across various scientific domains. Let’s see where the research takes it next!

Properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-14-4-2-5-17(12-14)23-19(27)13-26-11-3-6-18(26)21-24-20(25-28-21)15-7-9-16(22)10-8-15/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLLHUPVZXTMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.